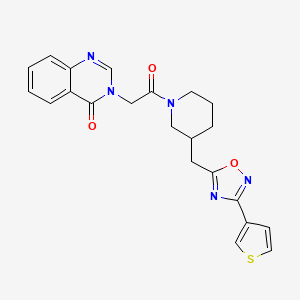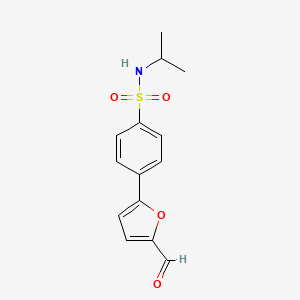
4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a furan ring, a benzene ring, and a sulfonamide group, making it a molecule of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formylation: The furan ring can be formylated using reagents like Vilsmeier-Haack reagent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulfonamides are studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Medicine
Sulfonamides are well-known for their antibacterial properties. This compound might be explored for its potential as an antibacterial agent, particularly against resistant strains.
Industry
In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
類似化合物との比較
Similar Compounds
4-(5-Formylfuran-2-yl)benzenesulfonamide: Lacks the isopropyl group.
N-(Propan-2-yl)benzenesulfonamide: Lacks the furan ring and formyl group.
4-(5-Methylfuran-2-yl)-N-(propan-2-yl)benzenesulfonamide: Has a methyl group instead of a formyl group on the furan ring.
Uniqueness
The presence of both the formyl group on the furan ring and the isopropyl group on the sulfonamide makes 4-(5-Formylfuran-2-yl)-N-(propan-2-yl)benzene-1-sulfonamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.
特性
IUPAC Name |
4-(5-formylfuran-2-yl)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-10(2)15-20(17,18)13-6-3-11(4-7-13)14-8-5-12(9-16)19-14/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPXTOMWGHSZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[({[3,3'-Bithiophene]-5-yl}methyl)carbamoyl]methyl acetate](/img/structure/B2627427.png)
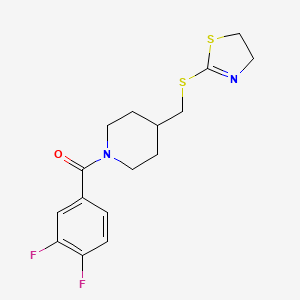
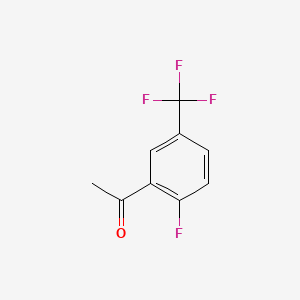
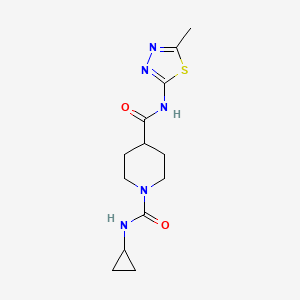
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2627434.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2627435.png)
![2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2627437.png)
![1-[(4-fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2627439.png)
![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine dihydrochloride](/img/structure/B2627440.png)
![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)
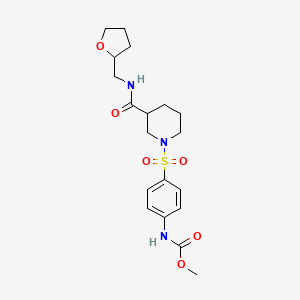
![1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2627443.png)
![5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-2-methoxypyrimidine](/img/structure/B2627444.png)
